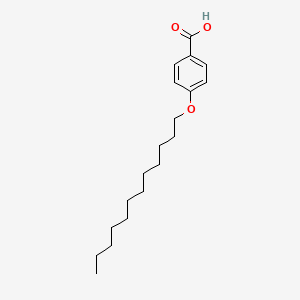

4-(Dodecyloxy)benzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-dodecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQLYJHDBAKLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177689 | |

| Record name | 4-(Dodecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2312-15-4 | |

| Record name | 4-(Dodecyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dodecyloxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2312-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dodecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dodecyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DODECYLOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AUS7B7WSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Dodecyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent and efficient synthesis pathway for 4-(dodecyloxy)benzoic acid. This compound is a valuable intermediate in the synthesis of liquid crystals, surfactants, and various organic materials. The guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The most common and reliable synthesis of this compound is a two-step process commencing with commercially available ethyl 4-hydroxybenzoate (B8730719).

-

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is alkylated with 1-bromododecane (B92323) in the presence of a weak base, typically potassium carbonate, to form the intermediate, ethyl 4-(dodecyloxy)benzoate.

-

Step 2: Saponification (Ester Hydrolysis). The ethyl ester of the intermediate is then hydrolyzed under basic conditions, using a strong base like sodium hydroxide (B78521), followed by acidification to yield the final product, this compound.

This pathway is favored due to the high yields and the relative simplicity of the procedures.

Experimental Protocols

The following protocols are detailed representations of the synthesis steps.

Step 1: Synthesis of Ethyl 4-(dodecyloxy)benzoate

This procedure is a classic example of the Williamson ether synthesis.

-

Materials:

-

Ethyl 4-hydroxybenzoate

-

1-Bromododecane

-

Potassium carbonate (K₂CO₃), anhydrous

-

2-Butanone (Methyl Ethyl Ketone - MEK)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and 2-butanone.

-

Stir the mixture at room temperature for 15 minutes to ensure proper dispersion.

-

Add 1-bromododecane (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium salts.

-

Wash the solid residue with 2-butanone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be used in the next step without further purification or can be purified by column chromatography on silica (B1680970) gel if a high degree of purity is required.

-

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Materials:

-

Crude ethyl 4-(dodecyloxy)benzoate

-

10 N Sodium hydroxide (NaOH) aqueous solution

-

Concentrated Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the crude ethyl 4-(dodecyloxy)benzoate from the previous step in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a 10 N aqueous solution of sodium hydroxide.[1]

-

Heat the mixture to reflux and maintain for 12 hours.[1]

-

After the reflux, cool the reaction mixture to room temperature.

-

Slowly acidify the mixture with concentrated hydrochloric acid with constant stirring until the pH is acidic (pH ~2-3), which will cause the precipitation of a white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white solid by vacuum filtration and wash with cold water to remove any inorganic salts.

-

The crude this compound can be purified by recrystallization from an ethanol/water mixture to yield a pure white crystalline solid.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | Starting Material |

| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | Reagent |

| Ethyl 4-(dodecyloxy)benzoate | C₂₁H₃₄O₃ | 334.50 | Intermediate |

| This compound | C₁₉H₃₀O₃ | 306.44 | Final Product |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction Type | Key Reagents | Solvent | Reaction Time | Typical Yield |

| 1 | Williamson Ether Synthesis | K₂CO₃, 1-Bromododecane | 2-Butanone | 24 hours | > 90% |

| 2 | Saponification | 10 N NaOH, HCl | Ethanol | 12 hours | > 95% |

Table 3: Characterization Data for Ethyl 4-(dodecyloxy)benzoate (Intermediate)

| Analysis | Data |

| ¹H NMR (CDCl₃, δ ppm) | ~7.95 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), 4.30 (q, 2H, -OCH₂CH₃), 3.95 (t, 2H, Ar-OCH₂-), 1.75 (m, 2H, Ar-OCH₂CH₂-), 1.45-1.20 (m, 18H, -(CH₂)₉-), 0.85 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~166.5 (C=O), ~163.0 (Ar-C-O), ~131.5 (Ar-CH), ~122.5 (Ar-C), ~114.0 (Ar-CH), ~68.0 (Ar-OCH₂-), ~60.5 (-OCH₂CH₃), ~31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7 (Alkyl CH₂), ~14.4 (-OCH₂CH₃), ~14.1 (Alkyl -CH₃) |

| FTIR (cm⁻¹) | ~2920, 2850 (C-H stretch, alkyl), ~1710 (C=O stretch, ester), ~1605, 1510 (C=C stretch, aromatic), ~1250, 1170 (C-O stretch) |

Table 4: Characterization Data for this compound (Final Product)

| Analysis | Data |

| Melting Point (°C) | 132-137 |

| ¹H NMR (CDCl₃, δ ppm) | ~11.5 (br s, 1H, -COOH), 8.05 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.00 (t, 2H, Ar-OCH₂-), 1.80 (m, 2H, Ar-OCH₂CH₂-), 1.50-1.25 (m, 18H, -(CH₂)₉-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~172.0 (C=O), ~164.0 (Ar-C-O), ~132.5 (Ar-CH), ~122.0 (Ar-C), ~114.5 (Ar-CH), ~68.5 (Ar-OCH₂-), ~31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7 (Alkyl CH₂), ~14.1 (Alkyl -CH₃) |

| FTIR (cm⁻¹) | ~3300-2500 (O-H stretch, carboxylic acid, broad), ~2920, 2850 (C-H stretch, alkyl), ~1680 (C=O stretch, carboxylic acid), ~1605, 1510 (C=C stretch, aromatic), ~1255 (C-O stretch) |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the two-step synthesis pathway.

References

Spectroscopic Analysis of 4-(Dodecyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(Dodecyloxy)benzoic acid, a molecule of interest in various fields including liquid crystal research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₉H₃₀O₃, with a molecular weight of approximately 306.44 g/mol .[1][2] The spectroscopic data presented below has been compiled from various spectral databases and scientific literature to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the protons of the dodecyloxy chain, and the acidic proton of the carboxylic acid group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |

| ~8.0 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~6.9 | Doublet | 2H | Aromatic (ortho to -O(CH₂)₁₁) |

| ~4.0 | Triplet | 2H | -OCH₂- |

| ~1.8 | Multiplet | 2H | -OCH₂CH₂- |

| ~1.2 - 1.5 | Multiplet | 18H | -(CH₂)₉- |

| ~0.9 | Triplet | 3H | -CH₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.[3][4]

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~164 | Aromatic C-O |

| ~132 | Aromatic C-H (ortho to -COOH) |

| ~122 | Aromatic C-COOH |

| ~114 | Aromatic C-H (ortho to -O(CH₂)₁₁) |

| ~68 | -OCH₂- |

| ~32 | -CH₂- (Alkyl Chain) |

| ~29 | -CH₂- (Alkyl Chain) |

| ~26 | -CH₂- (Alkyl Chain) |

| ~23 | -CH₂- (Alkyl Chain) |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the dodecyloxy group.[5]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~2920, 2850 | C-H stretch (Alkyl) |

| ~1680 | C=O stretch (Carboxylic Acid)[5] |

| ~1605, 1580 | C=C stretch (Aromatic) |

| ~1430 | O-H bend (Carboxylic Acid) |

| ~1250 | C-O stretch (Aryl Ether) |

| ~1170 | C-O stretch (Carboxylic Acid) |

| ~920 (broad) | O-H bend (out-of-plane, Carboxylic Acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.[1]

| m/z | Interpretation |

| 306 | Molecular Ion [M]⁺ |

| 139 | [HOOC-C₆H₄-O]⁺ fragment |

| 138 | [O=C=C₆H₄=O]⁺ fragment |

| 121 | [HOOC-C₆H₄]⁺ fragment |

Experimental Protocols

The following sections outline the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to an NMR tube to a depth of approximately 4-5 cm.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

FT-IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with either a transmission or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (transmission) or the clean ATR crystal.

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

For GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.

Data Acquisition:

-

The vaporized sample enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

A general workflow for the spectroscopic analysis of a chemical compound.

References

Physical properties of p-(Dodecyloxy)benzoic acid

An In-depth Technical Guide to the Physical Properties of p-(Dodecyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of p-(dodecyloxy)benzoic acid, a molecule of interest in materials science and as a building block in organic synthesis. This document details its synthesis, purification, and key physical characteristics, presenting quantitative data in accessible formats and outlining detailed experimental methodologies.

Chemical Identity and Structure

p-(Dodecyloxy)benzoic acid, also known as 4-(dodecyloxy)benzoic acid, is an organic compound featuring a long dodecyl ether chain attached to a benzoic acid moiety. This amphiphilic structure imparts properties that make it valuable in the formulation of liquid crystals and as a surfactant in various applications.[1][2]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2312-15-4[3][4] |

| Molecular Formula | C₁₉H₃₀O₃[3][4] |

| Molecular Weight | 306.44 g/mol |

| InChI Key | ALQLYJHDBAKLBB-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |

Synthesis and Purification

The synthesis of p-(dodecyloxy)benzoic acid is typically achieved through a two-step process: a Williamson ether synthesis to form the ether linkage, followed by the hydrolysis of an ester protecting group.

Experimental Protocol: Synthesis

This protocol outlines the synthesis starting from ethyl 4-hydroxybenzoate (B8730719) and 1-bromododecane (B92323).[1][2]

Step 1: Williamson Ether Synthesis of Ethyl 4-(dodecyloxy)benzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as 2-butanone.[1]

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, approximately 2 equivalents) to the solution to act as a base.

-

Alkyl Halide Addition: Add 1-bromododecane (approximately 1.1 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for approximately 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude ethyl 4-(dodecyloxy)benzoate.

Step 2: Hydrolysis of Ethyl 4-(dodecyloxy)benzoate

-

Reaction Setup: The crude ethyl 4-(dodecyloxy)benzoate is dissolved in ethanol (B145695) in a round-bottom flask fitted with a reflux condenser.[1][5]

-

Base Addition: A 10 N aqueous solution of sodium hydroxide (B78521) (NaOH) is added to the flask.[1]

-

Reflux: The reaction mixture is heated to reflux for approximately 12 hours to facilitate the hydrolysis of the ethyl ester.[1][5]

-

Acidification: After cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the p-(dodecyloxy)benzoic acid.[5][6]

-

Isolation: The white precipitate is collected by vacuum filtration and washed with cold water.[5][6]

References

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. This compound | C19H30O3 | CID 75330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 4-(dodecyloxy)- [webbook.nist.gov]

- 5. sserc.org.uk [sserc.org.uk]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Amino-5-bromopyridine (CAS: 1072-97-5)

An Important Note on CAS Number 2312-15-4

Initial research indicates that the CAS number 2312-15-4 is assigned to the chemical 4-(Dodecyloxy)benzoic Acid .[1][2][3][4][5][6] However, the detailed request for information on experimental protocols and biological signaling pathways aligns more closely with the profile of a versatile synthetic building block used in drug discovery and agrochemical research. In this context, 2-Amino-5-bromopyridine (B118841) (CAS Number: 1072-97-5) is a more relevant compound. This guide will focus comprehensively on 2-Amino-5-bromopyridine, a key intermediate whose profile matches the advanced technical requirements of the intended audience. A brief summary of this compound is provided in an appendix for clarification.

This technical guide provides a detailed overview of the properties, synthesis, applications, and hazards associated with 2-Amino-5-bromopyridine. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties

2-Amino-5-bromopyridine is a brominated aromatic amine that serves as a crucial intermediate in the synthesis of more complex molecules.[7] Its structure, featuring a pyridine (B92270) ring with both an amino and a bromo group, allows for a variety of chemical transformations, making it a valuable precursor in the pharmaceutical and agrochemical industries.[8][9]

The following table summarizes the key physicochemical and spectroscopic properties of 2-Amino-5-bromopyridine.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅BrN₂ | [9][10][11][12] |

| Molecular Weight | 173.01 g/mol | [9][10][12] |

| Appearance | Off-white to yellow or light yellow crystalline powder/solid | [9][13] |

| Melting Point | 133-138 °C | [7][13] |

| Solubility | Soluble in methanol, chloroform (B151607), ethyl acetate. Slightly soluble in water. | [13] |

| CAS Number | 1072-97-5 | [9][10][12] |

| IUPAC Name | 5-bromopyridin-2-amine | [12] |

| InChI Key | WGOLHUGPTDEKCF-UHFFFAOYSA-N | [7][14] |

| SMILES | Nc1ccc(Br)cn1 | [7][14] |

Spectroscopic data, including ¹H NMR, FT-IR, Raman, and Mass Spectrometry, are available for this compound and are crucial for its identification and characterization.[14][15][16][17]

Hazards and Safety

2-Amino-5-bromopyridine is classified as a hazardous substance.[18] Proper handling and storage are critical to ensure safety in a laboratory or industrial setting.

The following table summarizes the GHS hazard statements and classifications for 2-Amino-5-bromopyridine.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | [19] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [19][20] |

| Serious eye damage/eye irritation | 2A / 2 | H319: Causes serious eye irritation | [19][20] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [19][20] |

Researchers must adhere to the following precautionary statements when handling this compound:

-

Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[19][20] Wash hands and any exposed skin thoroughly after handling.[19][20] Do not eat, drink, or smoke when using this product.[19] Use only outdoors or in a well-ventilated area.[19] Wear protective gloves, protective clothing, eye protection, and face protection.[19]

-

Response: If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse mouth.[19] If on skin, wash with plenty of soap and water.[19] If skin irritation occurs, get medical advice/attention.[19] If inhaled, remove person to fresh air and keep comfortable for breathing.[19] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[19]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[19][20] Store locked up.[19][20]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[19]

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[19] Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, oxides of nitrogen, and hydrogen bromide.[19][21]

Experimental Protocols

The synthesis of 2-Amino-5-bromopyridine typically involves the regioselective bromination of 2-aminopyridine (B139424).[8] A significant challenge is to selectively introduce the bromine atom at the C-5 position, as the amino group activates the ring for electrophilic substitution at both the C-3 and C-5 positions, which can lead to byproducts like 2-amino-3-bromopyridine (B76627) and 2-amino-3,5-dibromopyridine.[15]

This method offers a mild and selective route to 2-Amino-5-bromopyridine with good yields.[15]

Materials:

-

2-Aminopyridine (1 equivalent)

-

Phenyltrimethylammonium (B184261) tribromide (PTAT) (1 equivalent)

-

Chloroform (solvent)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Benzene (for recrystallization)

-

Ice water bath

Procedure:

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (e.g., 9.4g, 0.1 mol), phenyltrimethylammonium tribromide (e.g., 37.6g, 0.1 mol), and chloroform (e.g., 300ml).[22][23]

-

Stir the mixture at a controlled temperature (e.g., 25-30°C) for 2 hours to ensure the reaction proceeds evenly.[22][23]

-

After the reaction period, transfer the mixture to a separatory funnel and wash it with a saturated sodium chloride solution (e.g., 40ml).[22][23]

-

Separate the layers. The aqueous phase is the upper layer, and the organic (chloroform) phase is the lower layer.[22][23]

-

Wash the organic phase two to three more times with water (e.g., 20ml each time).[23]

-

Dry the organic phase over anhydrous sodium sulfate and then filter.

-

Remove the solvent (chloroform) from the filtrate by rotary evaporation to yield an oily residue.[22][23]

-

Cool the oil in an ice water bath and add water to precipitate the solid crude product.[22]

-

Recrystallize the crude product from benzene, filter, and dry the resulting solid to obtain pure 2-Amino-5-bromopyridine. A yield of approximately 78-81% can be expected.[15][22]

Applications in Research and Development

The bifunctional nature of 2-Amino-5-bromopyridine makes it a highly versatile intermediate.[15] The amino group can undergo acylation and diazotization, while the bromine atom is suitable for nucleophilic substitution and various cross-coupling reactions (e.g., Suzuki, Heck).[8][15]

-

Pharmaceutical Development: It is a vital precursor for synthesizing pyridine-based drug candidates.[8] It is used to construct complex heterocyclic systems found in anti-cancer agents, kinase inhibitors, anti-inflammatory drugs, and treatments for neurological disorders.[8][9][24] For instance, it is an intermediate in the manufacture of the pharmaceutical olprinone.[19]

-

Agrochemical Formulations: The compound is used to create pesticides, herbicides, and fungicides, contributing to crop protection.[9][24]

-

Materials Science: It is employed in the synthesis of dyes, fluorescent probes, and specialized polymers.[8][24]

Role in Synthesis of Biologically Active Molecules

As 2-Amino-5-bromopyridine is a synthetic intermediate, it does not typically have a direct signaling pathway it interacts with. Instead, its significance lies in its role as a foundational scaffold for building APIs that do interact with biological pathways. The diagram below illustrates its logical relationship as a starting material in the synthesis of a hypothetical kinase inhibitor, a common application for this class of compounds.

Appendix: this compound (CAS: 2312-15-4)

For clarity, this section provides a brief overview of the compound corresponding to the CAS number originally provided in the query.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][3][6] |

| CAS Number | 2312-15-4 | [1][3][4] |

| Molecular Formula | C₁₉H₃₀O₃ | [1][3] |

| Molecular Weight | 306.44 g/mol | [1][3] |

| Appearance | White crystalline solid/powder | [2][25] |

| Melting Point | 132-137 °C | [3] |

| Solubility | Insoluble in water; Soluble in N,N-Dimethylformamide. | [3] |

| Primary Uses | Surfactant in cosmetics, intermediate for liquid crystals, organic synthesis intermediate. | [3][6] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [4] |

References

- 1. Benzoic acid, 4-(dodecyloxy)- (CAS 2312-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | 2312-15-4 | FD61806 [biosynth.com]

- 3. 4-Dodecyloxybenzoic acid | 2312-15-4 [chemicalbook.com]

- 4. This compound | C19H30O3 | CID 75330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2312-15-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 12. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 14. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR [m.chemicalbook.com]

- 15. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. dcfinechemicals.com [dcfinechemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 23. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 24. guidechem.com [guidechem.com]

- 25. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Thermotropic behavior of 4-alkoxybenzoic acids

An In-depth Technical Guide on the Thermotropic Behavior of 4-Alkoxybenzoic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Alkoxybenzoic acids are a classic and extensively studied series of organic compounds renowned for their thermotropic liquid crystalline properties.[1] Their molecular structure, characterized by a rigid aromatic core, a flexible alkoxy chain, and a terminal carboxylic acid group, facilitates self-assembly into ordered, fluid phases upon heating. The defining characteristic of these materials is the formation of stable dimers through hydrogen bonding between the carboxylic acid moieties of two molecules.[1][2][3] This dimerization effectively elongates the molecular unit, a key factor in promoting the formation of anisotropic liquid crystalline phases, known as mesophases.

This technical guide provides a comprehensive overview of the thermotropic behavior of 4-alkoxybenzoic acids. It includes a summary of their phase transition data, detailed experimental protocols for their characterization, and visualizations of their molecular structure and the workflow used to analyze them.

Molecular Structure and Mesophase Formation

The liquid crystalline behavior of 4-alkoxybenzoic acids is intrinsically linked to their molecular architecture and intermolecular interactions. The primary interaction is the strong hydrogen bonding between the carboxyl groups of two separate molecules, leading to the formation of a more elongated, rod-like supramolecular dimer.[1]

The overall structure can be divided into three key components:

-

A rigid core: Composed of the two hydrogen-bonded phenyl rings.

-

Flexible tails: The two alkoxy chains (–O–CnH2n+1) at opposite ends of the dimer.

-

A central hydrogen-bonded bridge: The (–COOH)₂ group.

The length of the flexible alkoxy chain (determined by 'n') plays a critical role in the type of mesophase exhibited.[3] Generally:

-

Shorter chains (n = 1-6): These compounds typically exhibit a nematic (N) phase, where the molecules have long-range orientational order but no positional order.[3]

-

Longer chains (n ≥ 7): As the chain length increases, van der Waals interactions between the aliphatic tails become more significant, promoting layered arrangements. These compounds tend to exhibit smectic (Sm) phases, which possess both orientational order and some degree of positional order (typically in one dimension, forming layers).[3] The transition from nematic to smectic-nematic behavior is observed as the alkyl chain grows.[3]

Quantitative Thermal Data

The thermotropic behavior of the homologous series of 4-n-alkoxybenzoic acids has been characterized extensively. The transition temperatures and thermodynamic parameters are crucial for understanding their phase behavior. The following table summarizes representative data for the series.

| n | Compound Name | Cr → N/Sm (°C) | Sm → N (°C) | N → I (°C) | ΔH (N→I) (kJ/mol) | Reference |

| 1 | 4-Methoxybenzoic acid | 185.0 | - | 198.0 | 0.59 | [4] |

| 2 | 4-Ethoxybenzoic acid | 198.0 | - | 209.0 | 0.63 | [4] |

| 3 | 4-Propoxybenzoic acid | 147.0 | - | 155.0 | 0.46 | [4] |

| 4 | 4-Butoxybenzoic acid | 147.0 | - | 161.0 | 0.54 | [4][5] |

| 5 | 4-Pentyloxybenzoic acid | 126.0 | - | 149.0 | 0.50 | [4][5] |

| 6 | 4-Hexyloxybenzoic acid | 106.0 | - | 154.0 | 0.75 | [4] |

| 7 | 4-Heptyloxybenzoic acid | 98.0 | 101.0 | 147.0 | 2.97 | [4] |

| 8 | 4-Octyloxybenzoic acid | 101.0 | 108.0 | 147.0 | 3.10 | [4] |

| 9 | 4-Nonyloxybenzoic acid | 96.0 | 117.0 | 144.0 | 3.18 | [3] |

| 10 | 4-Decyloxybenzoic acid | 93.0 | 122.0 | 142.5 | 3.35 | [3] |

| 12 | 4-Dodecyloxybenzoic acid | 99.0 | 128.0 | 137.0 | 3.60 | [3] |

Abbreviations: n: number of carbon atoms in the alkoxy chain; Cr: Crystal; Sm: Smectic phase; N: Nematic phase; I: Isotropic liquid; ΔH: Enthalpy of transition.

Experimental Characterization Protocols

A multi-technique approach is essential for the comprehensive characterization of the thermotropic properties of 4-alkoxybenzoic acids. The primary methods employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Self-Assembly Properties of Long-Chain Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain benzoic acids, amphiphilic molecules possessing a hydrophilic carboxylic acid head and a hydrophobic alkyl tail, exhibit fascinating self-assembly properties in various solvents. This behavior is primarily driven by a hierarchy of non-covalent interactions, including hydrogen bonding and hydrophobic effects. The resulting supramolecular structures, which range from micelles and vesicles to nanofibers and liquid crystals, have garnered significant interest for their potential applications in diverse fields, particularly in drug delivery. This technical guide provides a comprehensive overview of the core principles governing the self-assembly of long-chain benzoic acids, detailed experimental protocols for their synthesis and characterization, and a summary of their applications, with a focus on their use as drug delivery vehicles.

Introduction to Self-Assembly of Long-Chain Benzoic Acids

The self-assembly of long-chain benzoic acids is a spontaneous process in which individual molecules organize into ordered supramolecular structures. This phenomenon is governed by a delicate balance of intermolecular forces. The primary driving force is the formation of hydrogen bonds between the carboxylic acid head groups, which typically leads to the formation of stable dimers.[1] These dimers then act as larger building blocks that can further assemble through hydrophobic interactions between their long alkyl chains.

The morphology of the resulting self-assembled structures is highly dependent on several factors, including:

-

Alkyl Chain Length: Longer alkyl chains generally lead to stronger hydrophobic interactions, favoring the formation of more complex and ordered structures. The critical aggregation concentration (CAC), the concentration at which self-assembly begins, typically decreases with increasing alkyl chain length.

-

Solvent: The polarity of the solvent plays a crucial role. In aqueous solutions, the hydrophobic tails drive the formation of micelles or vesicles to minimize their contact with water. In nonpolar solvents, different types of aggregates can form.

-

pH: The pH of the solution affects the ionization state of the carboxylic acid head group. At pH values above the pKa, the carboxylate anion is formed, which can alter the self-assembly behavior due to electrostatic repulsion.[2]

-

Temperature: Temperature can influence the strength of both hydrogen bonds and hydrophobic interactions, leading to phase transitions between different supramolecular structures.

These self-assembled structures provide nano- and micro-scale environments that can be exploited for various applications, most notably for the encapsulation and controlled release of therapeutic agents.

Quantitative Data on Self-Assembly Properties

The following tables summarize key quantitative parameters related to the self-assembly of long-chain benzoic acids and analogous amphiphilic systems. It is important to note that specific values can vary depending on the experimental conditions.

Table 1: Critical Aggregation Concentration (CAC) of Long-Chain Carboxylates and Related Surfactants

| Compound | Alkyl Chain Length | Temperature (°C) | CAC (mM) | Reference System |

| Sodium Stearate | C18 | 25 | ~0.4 - 0.7 | Long-chain sodium carboxylate |

| Sodium Dodecyl Sulfate (B86663) (SDS) | C12 | 25 | ~8.2 | Anionic surfactant |

| Cetyltrimethylammonium Bromide (CTAB) | C16 | 25 | ~0.92 | Cationic surfactant |

| p-alkoxybenzoic acids | C5 to C12 | Varies | Varies | Long-chain benzoic acid derivatives |

Table 2: Hydrodynamic Diameter of Self-Assembled Structures

| Compound/System | Self-Assembled Structure | Hydrodynamic Diameter (nm) | Characterization Method |

| p-Octyloxybenzoic Acid Aggregates | Micelles/Vesicles | 100 - 300 | Dynamic Light Scattering (DLS) |

| p-Dodecyloxybenzoic Acid Aggregates | Vesicles | 200 - 500 | Dynamic Light Scattering (DLS) |

| Amphiphilic Peptide Nanoparticles | Spherical Micelles | ~70 | DLS and TEM |

| Doxorubicin-loaded Micelles | Spherical Micelles | ~140 | DLS and TEM |

Note: The hydrodynamic diameter is dependent on factors such as concentration, temperature, and pH. The data presented are representative values obtained from studies on p-alkoxybenzoic acids and other self-assembling amphiphiles.

Table 3: Representative Drug Loading in Nanoparticle Systems

| Drug | Nanoparticle System | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| Paclitaxel | Self-assembled peptide nanoparticles | ~10 - 20 | ~40 - 90 |

| Doxorubicin | Zwitterionic oligopeptide micelles | up to 44.6 | >95 |

| Doxorubicin | Amphiphilic polypeptide nanoparticles | ~21.7 | ~98 |

Note: Drug loading content and encapsulation efficiency are highly dependent on the specific drug, the composition of the self-assembled nanocarrier, and the loading method.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative long-chain benzoic acid and the characterization of its self-assembled structures.

Synthesis of p-Alkoxybenzoic Acids

This protocol describes the synthesis of p-butoxybenzoic acid as an example, which can be adapted for other alkyl chain lengths.[5]

Materials:

-

Methyl 4-hydroxybenzoate (B8730719)

-

1-Bromobutane (B133212) (or other 1-bromoalkane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (B129727) (MeOH)

-

1M Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

-

Ethanol or acetone (B3395972) for recrystallization

Procedure:

Step 1: Williamson Ether Synthesis

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

-

Add 1-bromobutane (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-butoxybenzoate.

Step 2: Hydrolysis

-

Dissolve the crude methyl 4-butoxybenzoate in methanol.

-

Add a solution of potassium hydroxide (2.0 eq) in deionized water to the flask.

-

Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Add deionized water to the residue and acidify the solution to pH 2-3 with 1M HCl.

-

A white precipitate of p-butoxybenzoic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

-

Recrystallize the crude p-butoxybenzoic acid from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the pure product.

Characterization of Self-Assembled Structures

3.2.1. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Measurement

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.

Materials and Equipment:

-

DLS instrument (e.g., Malvern Zetasizer)

-

Cuvettes (disposable or quartz)

-

Syringe filters (0.2 µm pore size)

-

Solvent (e.g., deionized water, phosphate-buffered saline)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the self-assembled long-chain benzoic acid in the desired solvent. The concentration should be above the CAC.

-

Filter the solution through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

-

Set the measurement parameters, including solvent viscosity and refractive index, temperature, and scattering angle.

-

-

Measurement:

-

Place the cuvette in the instrument's sample holder.

-

Allow the sample to equilibrate to the set temperature.

-

Perform the measurement. The instrument will record the fluctuations in scattered light intensity over time.

-

-

Data Analysis:

-

The instrument's software will use the autocorrelation function of the intensity fluctuations to calculate the diffusion coefficient of the particles.

-

The Stokes-Einstein equation is then used to determine the hydrodynamic diameter of the self-assembled structures.

-

The software will provide a size distribution plot and the average hydrodynamic diameter (Z-average).

-

3.2.2. Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM provides direct visualization of the morphology and size of the self-assembled nanostructures. Negative staining is often employed to enhance the contrast of organic materials.

Materials and Equipment:

-

Transmission Electron Microscope

-

TEM grids (e.g., carbon-coated copper grids)

-

Pipettes

-

Filter paper

-

Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid solution)

-

Deionized water

Procedure:

-

Grid Preparation:

-

Place a drop of the sample solution (above the CAC) onto a piece of parafilm.

-

Place a carbon-coated TEM grid, carbon-side down, onto the drop for 1-2 minutes to allow the self-assembled structures to adsorb.

-

-

Washing (Optional):

-

Briefly touch the grid to a drop of deionized water to remove any excess salts from the buffer.

-

-

Negative Staining:

-

Blot the excess liquid from the grid using the edge of a piece of filter paper. Do not let the grid dry completely.

-

Immediately place the grid onto a drop of the negative staining solution for 30-60 seconds.

-

-

Final Blotting and Drying:

-

Carefully blot away the excess stain with filter paper. A thin film of the stain should remain, embedding the sample.

-

Allow the grid to air dry completely before inserting it into the TEM.

-

-

Imaging:

-

Observe the sample in the TEM at an appropriate magnification. The self-assembled structures will appear as light objects against a dark background of the heavy metal stain.

-

Visualizing Self-Assembly and Applications

Graphviz diagrams are used below to illustrate key processes and relationships in the study of long-chain benzoic acid self-assembly.

Applications in Drug Development

The self-assembled nanostructures of long-chain benzoic acids are highly promising as drug delivery systems for several reasons:

-

Encapsulation of Hydrophobic Drugs: The hydrophobic core of micelles and the bilayer of vesicles provide an ideal environment for encapsulating poorly water-soluble drugs, thereby improving their bioavailability.[7]

-

Controlled Release: The release of the encapsulated drug can be controlled by the stability of the self-assembled structure, which can be designed to be responsive to specific stimuli such as pH or temperature.[2]

-

Targeted Delivery: The surface of the self-assembled nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, enhancing therapeutic efficacy and reducing side effects.

Conclusion

Long-chain benzoic acids represent a versatile class of molecules for the bottom-up fabrication of functional supramolecular materials. Their self-assembly is driven by a combination of well-understood intermolecular forces, allowing for a degree of control over the resulting structures. While further research is needed to fully elucidate the quantitative relationships between molecular structure and self-assembly parameters, the existing knowledge provides a strong foundation for the design and development of novel drug delivery systems and other advanced materials. The experimental protocols and data presented in this guide offer a starting point for researchers and professionals seeking to explore the potential of these fascinating molecules.

References

- 1. horseshoecrab.org [horseshoecrab.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Self-Assembly of pH-Labile Polymer Nanoparticles for Paclitaxel Prodrug Delivery: Formulation, Characterization, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doxorubicin-loaded micelles with high drug-loading capacity and stability based on zwitterionic oligopeptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Role of hydrogen bonding in 4-(Dodecyloxy)benzoic acid dimers

An In-depth Technical Guide to the Role of Hydrogen Bonding in 4-(Dodecyloxy)benzoic Acid Dimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule of significant interest, primarily due to its ability to form liquid crystalline phases.[1] This behavior is fundamentally governed by the supramolecular assembly of individual molecules into dimers through robust hydrogen bonds. This technical guide provides a comprehensive examination of the critical role of hydrogen bonding in the formation, stability, and characterization of this compound dimers. It details the experimental protocols used to investigate these interactions and presents key quantitative data derived from spectroscopic and thermal analysis techniques.

Introduction: The Supramolecular Dimer

Carboxylic acids, including this compound, exhibit a strong tendency to form cyclic dimers, particularly in the solid state, in non-polar solvents, and even in the gas phase.[1][2] This association is driven by the formation of two complementary and cooperative O-H···O=C hydrogen bonds between the carboxyl groups of two adjacent molecules. The resulting eight-membered ring structure is a highly stable supramolecular synthon that dictates the packing and, consequently, the material properties of the compound. For this compound, this dimerization is a prerequisite for the formation of its characteristic liquid crystal phases.[1][3] The stability of these hydrogen bonds influences the thermal range of the mesophases and the overall molecular organization.[4]

The Nature of the Hydrogen Bond in Benzoic Acid Dimers

The hydrogen bonds in carboxylic acid dimers are classified as moderate to strong intermolecular interactions.[5] The electron-donating effect of the dodecyloxy group at the para position of the benzoic acid ring can influence the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the hydrogen bond.[5][6] Theoretical studies on substituted benzoic acids have shown that electron-releasing groups tend to result in the formation of more stable hydrogen bonds.[6] This interaction is characterized by a significant elongation of the O-H covalent bond and a corresponding decrease in its vibrational frequency (a "red shift" in the infrared spectrum), which is a classic indicator of hydrogen bond formation.[5][6]

Experimental Protocols for Characterization

Several analytical techniques are essential for the comprehensive characterization of the hydrogen-bonded dimers of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for detecting the presence and strength of hydrogen bonds.[1][7] The formation of the dimer leads to distinct changes in the infrared spectrum compared to the monomeric species.

-

Methodology:

-

Sample Preparation: For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. For solution-state analysis, the compound is dissolved in a non-polar, IR-transparent solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CDCl₃).

-

Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer. A background spectrum (of air or pure solvent) is first collected. Then, the sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for key vibrational bands. The O-H stretch of the monomeric carboxylic acid appears as a relatively sharp band around 3500-3700 cm⁻¹. In the dimer, this band becomes extremely broad, spanning from approximately 2500 to 3300 cm⁻¹, and is a hallmark of strong hydrogen bonding in carboxylic acid dimers.[1] The C=O stretching frequency, which appears around 1700-1720 cm⁻¹ for the dimer, is shifted to a lower wavenumber compared to the monomer (around 1760 cm⁻¹).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the carboxylic acid proton, which is highly sensitive to hydrogen bonding.[8][9]

-

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed for homogeneity. A standard ¹H NMR pulse sequence is used to acquire the spectrum.

-

Data Analysis: The chemical shift (δ) of the carboxylic acid proton (-COOH) is identified. In a non-hydrogen-bonding environment, this proton would appear at a certain chemical shift. Due to strong dimerization, this proton is significantly deshielded and appears far downfield, typically in the range of 10-13 ppm.[10] The exact position is concentration and temperature-dependent, as these factors influence the monomer-dimer equilibrium.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, atomic-level detail about the geometry of the dimer in the solid state, including precise bond lengths and angles of the hydrogen bonds.[11]

-

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, usually by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal vibrations and then irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding a three-dimensional electron density map. This map is then refined to determine the precise positions of all atoms.

-

Data Analysis: The refined structure provides the exact O···O distance and the O-H···O angle of the hydrogen bonds, which are the most direct measures of the bond's geometry.[11][12]

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of the material, such as melting points and liquid crystal phase transition temperatures.[4][13] The energy associated with these transitions (enthalpy) is directly related to the strength of the intermolecular forces, including the hydrogen bonds that must be disrupted or rearranged.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Data Acquisition: The sample and reference pans are placed in the DSC cell. The cell is then heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.[13] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on heating (or exothermic peaks on cooling) correspond to phase transitions. The peak temperature provides the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Quantitative Data Summary

The following table summarizes typical quantitative data for benzoic acid dimers, which are directly comparable to the this compound system.

| Parameter | Technique | Typical Value | Significance |

| Geometric Parameters | |||

| O···O Distance | X-ray Crystallography | 2.57 - 2.65 Å | Shorter distance indicates a stronger hydrogen bond.[11][12][14] |

| O-H···O Angle | X-ray Crystallography | ~170 - 180° | A near-linear angle is characteristic of a strong, directional hydrogen bond.[5] |

| Spectroscopic Data | |||

| O-H Stretch (Dimer) | FTIR Spectroscopy | 2500 - 3300 cm⁻¹ (broad) | The significant broadening and red shift from the monomer value (~3600 cm⁻¹) is a definitive sign of strong H-bonding.[1] |

| C=O Stretch (Dimer) | FTIR Spectroscopy | ~1700 - 1720 cm⁻¹ | A shift to lower frequency compared to the monomer (~1760 cm⁻¹) indicates a weakening of the C=O bond due to its participation as a hydrogen bond acceptor.[7] |

| -COOH Proton Shift | ¹H NMR Spectroscopy | 10 - 13 ppm (in CDCl₃) | The large downfield shift reflects the significant deshielding of the proton involved in the hydrogen bond.[10] |

| Thermodynamic Data | |||

| Dimerization Energy | Quantum Calculations | > 84 kJ/mol | Represents the substantial energetic stabilization gained by forming the dimer.[14] |

| Enthalpy of Fusion (ΔH_fus) | DSC | Varies (e.g., ~30-50 kJ/mol) | Reflects the energy required to break the crystal lattice, in which hydrogen bonds are a major cohesive force. |

Logical Workflow for Characterization

The investigation of hydrogen bonding in this compound dimers follows a logical progression from confirming the interaction to quantifying its properties.

References

- 1. mdpi.com [mdpi.com]

- 2. quora.com [quora.com]

- 3. Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. NUCLEAR MAGNETIC RESONANCE STUDIES OF HYDROGEN BONDING. I. CARBOXYLIC ACIDS (Journal Article) | OSTI.GOV [osti.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. rsc.org [rsc.org]

- 11. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mesomorphic Properties of 4-(Dodecyloxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesomorphic properties of 4-(dodecyloxy)benzoic acid and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and potential applications of these liquid crystalline compounds. This document details the synthesis, experimental characterization techniques, and structure-property relationships of this important class of mesogens.

Introduction

This compound and its derivatives are a well-studied class of calamitic (rod-shaped) liquid crystals. Their molecular structure, consisting of a rigid aromatic core and a flexible dodecyloxy tail, is conducive to the formation of various mesophases, primarily smectic and nematic phases, upon heating.[1][2] The ability to form these ordered, fluid phases makes them suitable for a range of applications, including in display technologies and as advanced materials. The mesomorphic behavior of these compounds is highly dependent on their molecular structure, with small modifications to the molecular architecture leading to significant changes in the observed liquid crystal phases and their transition temperatures. This guide will delve into the quantitative analysis of these properties and the experimental methods used for their determination.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as their esters, typically involves a multi-step process. A general synthetic route begins with the alkylation of a hydroxybenzoate ester, followed by hydrolysis to the carboxylic acid, and subsequent esterification to yield the final derivative.[1][2]

A representative synthesis is that of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB).[1][2] This process starts with the Williamson ether synthesis to attach the dodecyloxy tail to ethyl 4-hydroxybenzoate. The resulting ester is then hydrolyzed to this compound. This acid is then coupled with another aromatic moiety before the final esterification step.

Quantitative Data on Mesomorphic Properties

The mesomorphic properties of this compound derivatives are primarily characterized by their phase transition temperatures and the associated enthalpy changes. These parameters are highly sensitive to the molecular structure of the derivative. The following tables summarize the quantitative data for this compound and a selection of its ester derivatives.

Table 1: Mesomorphic Properties of this compound

| Compound | Phase Sequence | Transition Temperature (°C) | Enthalpy Change (kJ/mol) | Reference |

| This compound | Cr → SmC → N → I | 93 (Cr-SmC), 118 (SmC-N), 142 (N-I) | - | [3] |

Table 2: Mesomorphic Properties of a Homologous Series of 4-(4'-n-alkoxy benzoyloxy)-3-methoxy phenyl azo-4''-chlorobenzenes

This table illustrates the effect of varying the alkoxy chain length on the mesomorphic properties of a series of derivatives.

| n (in alkoxy chain) | Phase Sequence | Transition Temperature (°C) | Reference |

| 3 | Cr → N → I | 124 (Cr-N), 188 (N-I) | [3] |

| 4 | Cr → SmA → N → I | 120 (Cr-SmA), 136 (SmA-N), 186 (N-I) | [3] |

| 5 | Cr → SmA → N → I | 116 (Cr-SmA), 145 (SmA-N), 182 (N-I) | [3] |

| 6 | Cr → SmA → N → I | 114 (Cr-SmA), 152 (SmA-N), 178 (N-I) | [3] |

| 7 | Cr → SmA → N → I | 112 (Cr-SmA), 158 (SmA-N), 172 (N-I) | [3] |

| 8 | Cr → SmA → N → I | 110 (Cr-SmA), 162 (SmA-N), 168 (N-I) | [3] |

| 10 | Cr → SmA → I | 108 (Cr-SmA), 160 (SmA-I) | [3] |

| 12 | Cr → SmA → I | 105 (Cr-SmA), 154 (SmA-I) | [3] |

| 14 | Cr → SmA → I | 102 (Cr-SmA), 148 (SmA-I) | [3] |

| 16 | Cr → I | 100 (Cr-I) | [3] |

Table 3: Mesomorphic Properties of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)

| Transition | Heating T (°C) | ΔH (kJ/mol) | Cooling T (°C) | Reference |

| Cr → SmC | 118.03 | 45.82 | - | [1][2] |

| SmC → N | 155.0 | - | 153.0 | [1][2] |

| N → I | 185.0 | 1.25 | 183.0 | [1][2] |

Experimental Protocols

The characterization of the mesomorphic properties of this compound derivatives relies on a combination of analytical techniques. The most crucial of these are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and to measure the enthalpy changes associated with these transitions.[4]

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the purified this compound derivative into an aluminum DSC pan.

-

Encapsulation: Seal the pan hermetically to prevent any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 30 °C).

-

Heat the sample at a controlled rate (typically 10 °C/min) to a temperature above its clearing point (isotropic phase).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.

-

Cool the sample at the same controlled rate to the initial temperature.

-

Perform a second heating scan to observe the thermal behavior of the sample with a known thermal history.

-

-

Data Analysis:

-

The phase transition temperatures are determined from the onset or peak of the endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram.

-

The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.

-

Polarized Optical Microscopy (POM)

POM is a crucial technique for the identification of liquid crystal phases by observing their unique optical textures.[5]

Protocol:

-

Sample Preparation:

-

Place a small amount of the sample on a clean glass microscope slide.

-

Cover the sample with a coverslip to create a thin film.

-

The sample can be melted on a hot stage and then cooled to observe the formation of mesophases.

-

-

Microscope Setup:

-

Use a polarizing microscope equipped with a hot stage for precise temperature control.

-

Cross the polarizer and analyzer to obtain a dark background in the absence of a birefringent sample.

-

-

Observation:

-

Heat the sample to its isotropic liquid state, where it will appear dark.

-

Slowly cool the sample and observe the formation of different textures as it transitions through various mesophases.

-

Characteristic textures, such as Schlieren textures for nematic phases and focal-conic or fan-shaped textures for smectic phases, are used for phase identification.

-

Record images at different temperatures to document the phase transitions.

-

X-ray Diffraction (XRD)

XRD is used to obtain detailed structural information about the liquid crystal phases, such as the layer spacing in smectic phases.[6]

Protocol:

-

Sample Preparation:

-

The sample is typically loaded into a thin-walled glass capillary tube (e.g., 1.5 mm diameter).

-

The sample is heated to its mesophase temperature range within a temperature-controlled holder.

-

For oriented samples, a magnetic or electric field can be applied during cooling from the isotropic phase.

-

-

Instrument Setup:

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

A 2D area detector is often used to capture the diffraction pattern.

-

-

Data Collection:

-

Expose the sample to the X-ray beam at the desired temperature.

-

The diffraction pattern is collected over a range of scattering angles (2θ).

-

-

Data Analysis:

-

Small-angle region (low 2θ): Sharp, intense reflections indicate the presence of a layered (smectic) structure. The layer spacing (d) can be calculated using Bragg's law (nλ = 2d sinθ).

-

Wide-angle region (high 2θ): A diffuse halo indicates the liquid-like arrangement of molecules within the layers (for smectic A and C phases). More ordered smectic phases may show sharper reflections in this region. Nematic phases show only a diffuse halo at wide angles.

-

Structure-Property Relationships

The mesomorphic properties of this compound derivatives are strongly influenced by their molecular structure. For instance, in homologous series of esters, the length of the alkyl chain of the ester group can significantly affect the phase transition temperatures and the type of mesophase observed.

Generally, as the length of the terminal alkyl chain increases, the melting point tends to decrease, and the clearing point (the transition to the isotropic liquid) often shows an odd-even effect, where derivatives with an even number of carbon atoms in the chain have higher clearing points than those with an odd number. Furthermore, longer alkyl chains tend to promote the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions between the molecules.

Conclusion

This technical guide has provided a detailed overview of the mesomorphic properties of this compound and its derivatives. The synthesis, quantitative analysis of phase behavior, and detailed experimental protocols for characterization have been presented. The data and methodologies outlined herein are intended to be a valuable resource for scientists and researchers working with these and related liquid crystalline materials. A thorough understanding of the structure-property relationships is key to designing new materials with tailored mesomorphic properties for a variety of advanced applications.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. benchchem.com [benchchem.com]

- 5. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 6. barron.rice.edu [barron.rice.edu]

Methodological & Application

Application Notes and Protocols for Utilizing 4-(Dodecyloxy)benzoic Acid in Liquid Crystal Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dodecyloxy)benzoic acid is a versatile organic compound that serves as a crucial building block in the synthesis of complex liquid crystals and as an additive to modify the properties of existing liquid crystal mixtures. Its molecular structure, featuring a rigid benzoic acid core, a flexible dodecyloxy tail, and a carboxylic acid group capable of forming strong hydrogen bonds, makes it a valuable component for creating supramolecular liquid crystals with tunable mesomorphic and physicochemical properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in liquid crystal mixtures, intended to guide researchers in materials science and related fields. While the primary applications are in materials science, the principles of molecular self-assembly and phase behavior are relevant to drug delivery systems and other soft matter applications.

Key Applications in Liquid Crystal Mixtures

The primary application of this compound in liquid crystal mixtures stems from its ability to form hydrogen-bonded dimers, effectively elongating the molecular structure and promoting the formation of liquid crystalline phases.[2] This self-assembly into supramolecular structures can be harnessed to:

-

Induce or Stabilize Mesophases: The formation of dimers and other hydrogen-bonded aggregates can introduce or enhance liquid crystalline behavior in mixtures that might not otherwise exhibit it.[2]

-

Tune Phase Transition Temperatures: The addition of this compound can alter the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) and other phase transition temperatures of a host liquid crystal.[3]

-

Modify Physical Properties: The presence of hydrogen-bonded structures can influence the viscosity, dielectric anisotropy, and refractive index of the liquid crystal mixture, allowing for the fine-tuning of these properties for specific applications.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₀O₃ | [4] |

| Molecular Weight | 306.44 g/mol | [4] |

| CAS Number | 2312-15-4 | [4] |

| Appearance | White to almost white powder or crystal | [5] |

| Solubility | Insoluble in water; Soluble in N,N-Dimethylformamide | [5] |

Quantitative Data on Mixture Properties

The following tables summarize the effect of this compound (DDOBA) on the phase transition temperatures and enthalpies of mixtures with Cholesteryl Myristate (ChM).

Table 1: Phase Transition Temperatures of Cholesteryl Myristate (ChM) and this compound (DDOBA) Binary Mixtures (Heating Cycle) [3]

| Mole % of DDOBA | SmC → N/N* Transition (°C) | N/N* → SmA Transition (°C) | SmA → Isotropic Transition (°C) |

| 0 | - | - | 84.5 |

| 10 | - | - | 81.0 |

| 20 | - | 73.5 | 78.0 |

| 30 | - | 71.0 | 75.5 |

| 40 | - | 69.0 | 73.0 |

| 50 | - | 67.0 | 71.0 |

| 60 | 88.0 | - | 70.0 |

| 70 | 92.5 | - | 78.5 |

| 80 | 96.0 | - | 85.0 |

| 90 | 99.5 | - | 91.5 |

| 100 | 103.0 | - | 98.0 |

Table 2: Transition Enthalpies of ChM and DDOBA Binary Mixtures (Heating Cycle) [3]

| Mole % of DDOBA | ΔH (SmC → N/N) (J/g) | ΔH (N/N → SmA) (J/g) | ΔH (SmA → Isotropic) (J/g) |

| 0 | - | - | 2.9 |

| 10 | - | - | 2.5 |

| 20 | - | 0.8 | 2.1 |

| 30 | - | 1.0 | 1.8 |

| 40 | - | 1.2 | 1.6 |

| 50 | - | 1.5 | 1.4 |

| 60 | 3.2 | - | 1.2 |

| 70 | 4.5 | - | 1.5 |

| 80 | 5.8 | - | 1.9 |